2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(2-methoxyethyl)ethanamine
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Overview
Description
2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(2-methoxyethyl)ethanamine is an organic compound with the molecular formula C11H15NO4 It is characterized by the presence of a benzo[d][1,3]dioxole ring, an ethanamine chain, and a methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(2-methoxyethyl)ethanamine typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Attachment of the Ethanamine Chain: The benzo[d][1,3]dioxole ring is then reacted with an appropriate alkylating agent to introduce the ethanamine chain.
Introduction of the Methoxyethyl Group: Finally, the methoxyethyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Common techniques include:
Catalytic Hydrogenation: To reduce any intermediate compounds.
Column Chromatography: For purification of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(2-methoxyethyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of oxides or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups such as halides or ethers.
Scientific Research Applications
2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(2-methoxyethyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(2-methoxyethyl)ethanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate biochemical pathways by binding to these targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzo[d][1,3]dioxol-5-yloxy)ethanamine
- 2-(Benzo[d][1,3]dioxol-5-yl)ethanamine
- 2-(Benzo[d][1,3]dioxol-5-yloxy)ethylamine
Uniqueness
2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(2-methoxyethyl)ethanamine is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in its applications.
Properties
Molecular Formula |
C12H17NO4 |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-methoxyethanamine |
InChI |
InChI=1S/C12H17NO4/c1-14-6-4-13-5-7-15-10-2-3-11-12(8-10)17-9-16-11/h2-3,8,13H,4-7,9H2,1H3 |
InChI Key |
DXMPCRKLEMTALZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCNCCOC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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